3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE
Description
3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazolinone core with bromophenyl and chlorostyryl substituents, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O/c23-16-8-12-18(13-9-16)26-21(14-7-15-5-10-17(24)11-6-15)25-20-4-2-1-3-19(20)22(26)27/h1-14H/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBVGPUMJXIFMT-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid or its derivatives, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of Bromophenyl and Chlorostyryl Groups: The bromophenyl and chlorostyryl groups can be introduced via substitution reactions using appropriate brominated and chlorinated reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the quinazolinone core or the substituents.
Reduction: Reduction reactions could target the double bonds or halogen substituents.
Substitution: The bromophenyl and chlorostyryl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Scientific Research Applications
3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible applications in material science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for 3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The bromophenyl and chlorostyryl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-4(3H)-QUINAZOLINONE: Lacks the chlorostyryl group, which may result in different biological activities.
2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE: Lacks the bromophenyl group, potentially altering its chemical reactivity and biological properties.
4(3H)-QUINAZOLINONE: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
The presence of both bromophenyl and chlorostyryl groups in 3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or increased stability under certain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
